GSK360A is classified as a prolyl hydroxylase inhibitor, specifically targeting the prolyl hydroxylase domain enzymes. These enzymes play a pivotal role in the regulation of hypoxia-inducible factors by facilitating their degradation under normoxic conditions. GSK360A's ability to inhibit these enzymes allows for the stabilization of hypoxia-inducible factors, leading to the activation of genes involved in adaptive responses to hypoxia.
The synthesis of GSK360A involves several steps that utilize commercially available starting materials. The process typically employs organic solvents, catalysts, and controlled temperatures to optimize yield and purity. Key methods include:
GSK360A's molecular structure consists of a complex arrangement of atoms that confer its biological activity. While specific structural data is not provided in the search results, it is known that the compound features functional groups that are critical for its interaction with prolyl hydroxylase enzymes.
GSK360A primarily undergoes substitution reactions due to its reactive functional groups. It can also engage in oxidation and reduction reactions under specific conditions. Key aspects include:
GSK360A exerts its pharmacological effects by inhibiting prolyl hydroxylase enzymes. These enzymes normally hydroxylate hypoxia-inducible factors, leading to their degradation. By inhibiting these enzymes, GSK360A stabilizes hypoxia-inducible factors, resulting in:
While specific physical properties such as melting point or solubility were not detailed in the search results, GSK360A's chemical properties can be inferred based on its classification as a small molecule:
GSK360A has several promising scientific applications:
GSK360A (GSK1120360A) is a potent and selective small-molecule inhibitor targeting hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) enzymes. This compound represents a significant advancement in pharmacologically modulating cellular responses to hypoxia by stabilizing hypoxia-inducible transcription factors (HIFs). Its therapeutic potential spans multiple organ systems, particularly demonstrating efficacy in preclinical models of cardiovascular and cerebrovascular diseases. As a research compound with the CAS identifier 931399-19-8, GSK360A has become a valuable tool for investigating the HIF pathway's role in adaptive physiological responses and pathological conditions [1] [10].
GSK360A possesses the systematic chemical name N-[[1-(2-Cyclopropylethyl)-6-fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinyl]carbonyl]glycine and has the molecular formula C₁₇H₁₇FN₂O₅. With a molecular weight of 348.33 g/mol, this heterocyclic compound features a quinolinone core structure substituted with fluorine, cyclopropyl, and glycine moieties that confer specific binding affinity for the HIF-PHD enzyme active site. The compound appears as a white to off-white solid powder with solubility primarily in dimethyl sulfoxide (DMSO) at approximately 2 mg/mL when warmed. Its stability requires storage at 2-8°C in sealed containers protected from moisture [4] [10].
Table 1: Molecular Identifiers of GSK360A
Property | Identifier |
---|---|
Systematic Name | N-[[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl]carbonyl]glycine |
SMILES | O=C(CNC(C₁=C(C₂=C(C=CC(F)=C₂)N(C₁=O)CCC₃CC₃)O)=O)O |
InChI Key | TYHRZQVUPPODPT-UHFFFAOYSA-N |
Canonical SMILES | C1CC1CCN2C3=C(C(=CC(=C3)F)C(=C(C2=O)C(=O)NCC(=O)O)O |
GSK360A is pharmacologically classified as a potent, orally active pan-inhibitor of HIF prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3). It functions through competitive inhibition at the 2-oxoglutarate (2-OG) binding site of these iron-dependent dioxygenases. The compound demonstrates isoform selectivity with the highest potency against PHD1 (IC₅₀ = 10 nM), followed by PHD3 (IC₅₀ = 126 nM) and PHD2 (IC₅₀ = 100 nM). This differential inhibition profile potentially influences its tissue-specific effects on HIF stabilization. The inhibitory mechanism prevents the hydroxylation of HIF-α subunits, thereby blocking their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation [1] [8] [10].
Table 2: Enzymatic Inhibition Profile of GSK360A
Target Enzyme | IC₅₀ Value (nM) | Selectivity Ratio |
---|---|---|
PHD1 | 10 | 1.0 (Reference) |
PHD2 | 100 | 10.0 |
PHD3 | 126 | 12.6 |
The development of PHD inhibitors represents a convergence of fundamental discoveries in oxygen biology and targeted drug design. Early research into oxygen-sensing mechanisms identified the central role of HIF prolyl hydroxylases in regulating the stability of hypoxia-inducible factors. Initial compounds like dimethyloxalylglycine (DMOG) were broad-spectrum 2-OG analogues that non-specifically inhibited multiple subfamilies of 2-oxoglutarate-dependent dioxygenases. While useful as research tools, these first-generation inhibitors lacked the specificity required for therapeutic applications [8] [9].
The discovery of distinct PHD isoforms (PHD1, PHD2, PHD3) with varying tissue distributions and substrate preferences spurred efforts to develop isoform-selective inhibitors. GSK360A emerged from systematic medicinal chemistry efforts at GlaxoSmithKline aimed at identifying compounds with improved potency, selectivity, and pharmacokinetic profiles. Its development built upon structural biology insights revealing precise molecular interactions within the 2-OG binding pocket of PHD enzymes. Unlike earlier non-selective inhibitors, GSK360A demonstrated >10-fold selectivity for PHD1 over other 2-OG dependent oxygenases, representing a significant milestone in targeted oxygen-sensing pathway modulation [3] [8].
The pharmacological rationale for developing such compounds extended beyond anemia management (the primary indication for first-generation PHD inhibitors) to organ protection in ischemic conditions. Preclinical evidence suggested that transient HIF activation could mimic ischemic preconditioning – the phenomenon whereby brief, sub-lethal ischemic exposures protect tissues against subsequent severe ischemic insults. This concept positioned PHD inhibitors like GSK360A as potential "pharmacological preconditioning" agents for surgical and medical scenarios involving ischemia-reperfusion injury [3] [9].
GSK360A exerts profound biological effects through stabilization of HIF-α subunits, primarily HIF-1α and HIF-2α. Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α, marking them for degradation. By inhibiting this hydroxylation step, GSK360A enables HIF-α accumulation, nuclear translocation, heterodimerization with HIF-1β, and binding to hypoxia-response elements (HREs) in target genes. This transcriptional activation upregulates a diverse cytoprotective cascade involving hundreds of genes that collectively enhance oxygen delivery, metabolic adaptation, and cellular survival under stress conditions [3] [9].
The functional consequences of HIF pathway activation by GSK360A include:
In preclinical disease models, these mechanisms translate to significant organ protection. In myocardial infarction models, GSK360A (30 mg/kg orally) improved long-term ventricular function, reduced adverse remodeling, and increased tissue vascularity. These benefits were associated with increased cardiac expression of HO-1 and improved mitochondrial function through inhibition of mitochondrial permeability transition pore (MPTP) opening [1] [10]. In cerebral ischemia models, pretreatment with GSK360A (30 mg/kg orally at 18 and 5 hours before stroke) reduced brain infarction volume by 30% and significantly improved long-term neurological (47-64% deficit reduction), sensory, motor, and cognitive outcomes (60-75% improvement) four weeks post-stroke. Notably, despite relatively low brain penetration (1-4% of plasma concentrations), the compound significantly elevated brain VEGF mRNA levels (2-fold), demonstrating functional biological activity in the central nervous system [3].
Table 3: Functional Outcomes of GSK360A Treatment in Preclinical Models
Disease Model | Dosage Regimen | Key Biochemical Effects | Functional Outcomes |
---|---|---|---|
Myocardial Infarction (Rat) | 30 mg/kg oral gavage | ↑ HO-1 expression; ↑ EPO (80-fold); ↑ Hemoglobin | Improved ventricular function; Enhanced vascularity |
Stroke (Rat MCAO) | 30 mg/kg (18h & 5h pre-op) | ↑ Brain VEGF mRNA (2-fold); ↑ Plasma EPO (300-fold) | 30% infarct reduction; 47-64% neurodeficit improvement |
In Vitro Ischemia (Neurons) | 100 μM | ↑ HIF-1α stabilization; ↑ LC3-II/LC3-I ratio; ↓ p62 | Reduced LDH release; Improved mitochondrial activity |
The therapeutic significance of GSK360A extends beyond immediate cytoprotection to influencing long-term functional recovery. The observed improvements in cognitive function weeks after stroke suggest this compound modifies neurodegenerative processes and promotes neuroplasticity. Similarly, in cardiac tissue, GSK360A not only reduces acute infarction damage but also mitigates chronic adverse remodeling – a key determinant of progressive heart failure. This positions HIF-PHD inhibitors as disease-modifying agents rather than merely symptomatic treatments [3] [9] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7